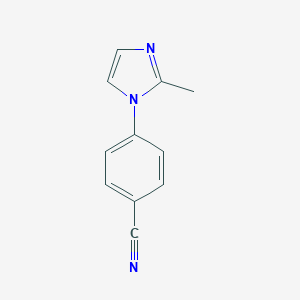

4-(2-methyl-1H-imidazol-1-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(2-methyl-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-imidazol-1-yl)benzonitrile: Lacks the methyl group on the imidazole ring.

4-(1-methyl-1H-imidazol-2-yl)benzonitrile: Methyl group is positioned differently on the imidazole ring.

4-(1H-benzimidazol-2-yl)benzonitrile: Contains a benzimidazole ring instead of an imidazole ring.

Uniqueness

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction profiles with biological targets and distinct properties in material science applications .

Activité Biologique

4-(2-methyl-1H-imidazol-1-yl)benzonitrile is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C11H10N2 and a molecular weight of approximately 174.21 g/mol, this compound features a benzonitrile moiety linked to a 2-methyl-1H-imidazole ring. The structural characteristics of this compound suggest its utility in various therapeutic applications, particularly in targeting kinases involved in cancer progression.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Suzuki-Miyaura coupling reaction : This method involves the coupling of a 2-methyl-1H-imidazole derivative with a 4-bromobenzonitrile precursor.

- Ullmann reaction : Another synthetic approach that can yield this compound effectively.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties, primarily through its inhibitory effects on specific kinases. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. Studies have demonstrated that derivatives of this compound can inhibit kinase activity, thereby potentially curbing cancer cell proliferation.

Table 1: Summary of Biological Activities

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of imidazole derivatives, including those structurally related to this compound. In vitro tests against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis have shown promising results, indicating that modifications to the imidazole scaffold can enhance activity against these pathogens .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : A study focused on phenyl-imidazole derivatives found that modifications could lead to more potent inhibitors of IDO, an enzyme implicated in immune suppression in cancer. This research underscores the importance of structural variations in enhancing biological activity .

- Aldosterone Synthase Inhibition : Compounds similar to this compound have been identified as selective inhibitors of aldosterone synthase (CYP11B2). This activity suggests potential applications in treating conditions like hypertension and heart failure .

Future Directions

Despite the promising biological activities associated with this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future exploration include:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : Initiating clinical studies to assess efficacy and safety in human subjects.

Propriétés

IUPAC Name |

4-(2-methylimidazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMJRKMLLLJOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566845 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122957-50-0 |

Source

|

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.